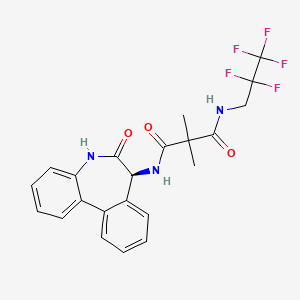

![molecular formula C28H32FN5O B610592 N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide CAS No. 1314206-29-5](/img/structure/B610592.png)

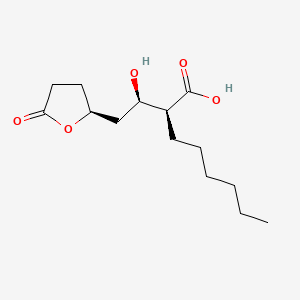

N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide

Vue d'ensemble

Description

RU-505 is an inhibitor of the interaction between amyloid-β (Aβ) and fibrinogen, with a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms. In vitro, RU-505 (20 µM) normalizes fibrin clot formation that is disrupted when fibrinogen is bound to Aβ42. RU-505 (35 mg/kg) decreases the incidence of vessel occlusion in the Tg6799 transgenic mouse model of Alzheimer’s disease. Chronic treatment with RU-505 (35 mg/kg, s.c., every other day for 3 months) decreases Aβ deposition in blood vessels and cortical fibrinogen infiltration and microgliosis in the brain of Tg6799 mice. In addition, it improves spatial memory in chronically treated Tg6799 mice compared with vehicle control mice.

Novel Aβ-fibrinogen interaction inhibitor, rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice

RU-505 is an Aβ-fibrinogen interaction inhibitor. It acts by rescuing altered thrombosis and cognitive decline in Alzheimer's disease mice.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

RU-505 is being researched as a potential treatment for Alzheimer’s disease . It acts as an inhibitor of the interaction between amyloid-β (Aβ) and fibrinogen . This interaction has been identified as a significant factor in Alzheimer’s disease, as it alters fibrin clot structure and delays clot degradation . In vitro, RU-505 has been shown to normalize fibrin clot formation that is disrupted when fibrinogen is bound to Aβ42 .

Improvement of Cerebral Blood Flow

The compound has been found to improve cerebral blood flow in Alzheimer’s mice treated with RU-505 . This is significant as many Alzheimer’s patients suffer from cerebrovascular abnormalities such as altered cerebral blood flow .

Reduction of Inflammation

RU-505 has been shown to reduce inflammation in the brains of Alzheimer’s mice . This is a promising finding, as inflammation is a common symptom in Alzheimer’s disease .

Prevention of Vessel Occlusion

RU-505 has been found to inhibit vessel occlusion in Alzheimer’s disease transgenic mice . This is a significant finding, as vessel occlusion can lead to serious complications such as stroke .

Reduction of Amyloid Deposition

Long-term treatment with RU-505 has been shown to significantly reduce vascular amyloid deposition in the cortex of mouse models of Alzheimer’s disease . Amyloid plaques, which are deposits of the protein fragment beta-amyloid, are a hallmark of Alzheimer’s disease .

Improvement of Cognitive Impairment

RU-505 has been found to improve cognitive impairment in mouse models of Alzheimer’s disease . This is a promising finding, as cognitive impairment is a primary symptom of Alzheimer’s disease .

Potential Use in Other Neurodegenerative Disorders

Given its effects on amyloid-β (Aβ) and fibrinogen interaction, RU-505 may also have potential applications in other neurodegenerative disorders where this interaction plays a role . However, more research is needed in this area.

Propriétés

IUPAC Name |

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHHCFJJZWFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)